molecular formula C8H6BrNS B2964111 2-Bromo-5-methylbenzo[d]thiazole CAS No. 1093107-11-9

2-Bromo-5-methylbenzo[d]thiazole

Cat. No.: B2964111
CAS No.: 1093107-11-9
M. Wt: 228.11
InChI Key: SNXHTLZECIBRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom and a methyl group attached to a benzothiazole ring, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

2-Bromo-5-methylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 2-Bromo-5-methylbenzo[d]thiazole was not found, similar compounds like 5-broMo-2-(trifluoroMethyl)thiazole and 6-METHYL-2-BROMO BENZOTHIAZOLE suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Benzothiazoles, including 2-Bromo-5-methylbenzo[d]thiazole, are being explored for their potential in drug design and the development of new materials . Modern trends in synthesizing these compounds involve green chemistry principles and simple reagents . These compounds are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests a promising future direction in the development of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-methylbenzo[d]thiazole is unique due to the presence of both a bromine atom and a methyl group on the benzothiazole ring.

Properties

IUPAC Name

2-bromo-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXHTLZECIBRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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